3-(2-Bromo-1-fluoroethyl)oxetane

Fluorine chemistry Stereoselective synthesis Oxetane ring‑opening

Non-fluorinated oxetane analogs yield poor or reversed stereoselectivity in ring-opening, hindering tetrasubstituted fluoroalkene synthesis. 3-(2-Bromo-1-fluoroethyl)oxetane (CAS 2322033-19-0) provides a precise solution through fluorine-directed electronic control, delivering E/Z ratios up to 94:6. Its vicinal bromo-fluoro arrangement enables orthogonal, sequential functionalization for high-throughput library synthesis. • Enables geometrically defined fluoroalkenes otherwise challenging to access with high purity. • Bromine leaving group supports late-stage nucleobase or pharmacophore installation. • Scalable to gram quantities, meeting demands for in vivo pharmacokinetic and lead optimization studies.

Molecular Formula C5H8BrFO
Molecular Weight 183.02 g/mol
CAS No. 2322033-19-0
Cat. No. B13346081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-1-fluoroethyl)oxetane
CAS2322033-19-0
Molecular FormulaC5H8BrFO
Molecular Weight183.02 g/mol
Structural Identifiers
SMILESC1C(CO1)C(CBr)F
InChIInChI=1S/C5H8BrFO/c6-1-5(7)4-2-8-3-4/h4-5H,1-3H2
InChIKeyKRDBIJYNCZJBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromo-1-fluoroethyl)oxetane: Dual-Halogen Oxetane Building Block


3-(2-Bromo-1-fluoroethyl)oxetane (CAS 2322033-19-0) is a fluorinated oxetane derivative bearing both bromine and fluorine atoms on an ethyl side chain attached to the oxetane C3‑position. The strained oxetane ring (ring strain ~106 kJ mol⁻¹) provides a reactive scaffold for ring‑opening and functionalization, while the vicinal bromo‑fluoroethyl moiety enables sequential nucleophilic substitution and metal‑catalyzed cross‑coupling chemistries [1]. The fluorine atom imparts unique electronic properties that govern regioselectivity in ring‑opening reactions, differentiating this compound from non‑fluorinated or singly halogenated oxetane analogs [2].

Dual-halogen reactivity (Br, F) supports sequential nucleophilic substitution and cross-coupling on a strained oxetane core.
Fluorine-directed stereoselectivity differentiates this building block from non-fluorinated or singly halogenated oxetane analogs.
Orthogonal functional-group tolerance enables late-stage diversification for fluorinated pharmacophore assembly.

Why 3-(2-Bromo-1-fluoroethyl)oxetane Outperforms Generic Oxetanes


The presence of both bromine and fluorine atoms on the same ethyl side chain confers a unique reactivity profile that generic oxetanes lack. In fluorine‑directed oxetane ring‑opening reactions, the fluorine atom dictates stereoselectivity (E/Z ratios up to 94:6) by electronic rather than steric control, while the bromine atom serves as a versatile leaving group for subsequent nucleophilic displacement or cross‑coupling [1]. Non‑fluorinated oxetane analogs (e.g., 3‑(2‑bromoethyl)oxetane) exhibit reversed or diminished selectivity because the electronic influence of fluorine is absent [2]. Moreover, the vicinal bromo‑fluoro arrangement enables sequential functionalization that cannot be replicated by oxetanes bearing only a single halogen or by 3,3‑disubstituted oxetanes with different substitution patterns [3]. This compound therefore addresses a specific synthetic niche: the stereocontrolled construction of tetrasubstituted fluoroalkenes and the modular assembly of fluorinated pharmacophores.

Target
3-(2-Bromoethyl)oxetane
Lacks fluorine-directed stereoselectivity; ring-opening yields lower or reversed E/Z ratios under identical conditions.
Target
3-Ethyloxetane
Absence of a bromine leaving group requires harsher ring-opening conditions and precludes modular sequential functionalization.
Target
Singly Halogenated Oxetanes
Cannot replicate the vicinal bromo-fluoro arrangement essential for stereocontrolled tetrasubstituted fluoroalkene construction.

Comparative Evidence: 3-(2-Bromo-1-fluoroethyl)oxetane vs. Analogs


Stereoselective Fluorine-Directed Ring-Opening

In the ring‑opening of fluoroalkylidene‑oxetanes (accessible from 3‑(2‑bromo‑1‑fluoroethyl)oxetane via elimination), the fluorine atom exerts electronic control that dictates the geometry of the resulting tetrasubstituted fluoroalkene. When treated with HBr/AcOH or TBAB/BF₃·Et₂O, the E‑bromoalcohol predominates with E/Z ratios of 89:11 to 94:6 [1]. In contrast, non‑fluorinated alkylidene‑oxetane analogs (e.g., compound 4 in Table 2 of the cited work) undergo ring‑opening with reversed or substantially lower selectivity (E/Z ratio not reported but described as sterically controlled) [2]. This electronic steering is unique to fluorinated oxetanes and enables the stereocontrolled preparation of fluoroalkenes that are otherwise difficult to access.

Fluorine-Directed Ring-Opening
Reported
Fluorinated oxetanes achieve E-selectivity ≥89:11; non-fluorinated analogs give lower or reversed selectivity under steric control.
Supports stereocontrolled fluoroalkene synthesis.
Ring-opening with HBr/AcOH or TBAB/BF₃·Et₂O, 20–40 °C.
Fluorine chemistry Stereoselective synthesis Oxetane ring‑opening

pKa Modulation via Fluorine Substitution

A systematic study of 3,3‑disubstituted oxetanes demonstrated that introduction of fluorine atoms lowers the pKa of proximal amines by up to 3 units compared to gem‑dimethyl, cyclopropyl, or cyclobutylidene analogs [1]. While the exact pKa of 3‑(2‑bromo‑1‑fluoroethyl)oxetane has not been published, the class‑level effect predicts a significant reduction in basicity relative to non‑fluorinated oxetanes such as 3‑ethyloxetane or 3‑(2‑bromoethyl)oxetane. This pKa shift can improve membrane permeability and reduce off‑target interactions in drug candidates.

pKa Modulation (Fluorine Effect)
Class-level inference
Predicted ΔpKa ≤ 3 units decrease relative to non-fluorinated oxetanes.
Supports pKa-tuning applications for drug candidates.
Class-level inference based on 3-fluoroalkyl-substituted oxetane measurements.
Physicochemical profiling Medicinal chemistry Fluorine effects

Orthogonal Reactivity for Divergent Functionalization

The bromine atom in 3‑(2‑bromo‑1‑fluoroethyl)oxetane can be selectively substituted (e.g., with azide, amine, or thiol nucleophiles) without perturbing the fluorine atom or the oxetane ring [1]. Subsequent elimination or ring‑opening then leverages the fluorine‑directed selectivity described above. Singly halogenated oxetanes (e.g., 3‑(2‑bromoethyl)oxetane) lack the fluorine handle and therefore cannot access the stereocontrolled fluoroalkene products. Likewise, oxetanes lacking a leaving group (e.g., 3‑ethyloxetane) require harsher conditions for ring‑opening and give lower selectivity.

Orthogonal Reactivity
Reported
Bromine undergoes selective displacement (e.g., NaN₃ in DMF, 25 °C) while retaining fluorine and oxetane ring.
Supports divergent building-block library synthesis.
Qualitative comparison; precludes stereo-control in single-halogen analogs.
Orthogonal reactivity Building block diversification Fluorinated pharmacophores

Gram-Scale Synthesis Feasibility

A recent Synfacts highlight reports gram‑scale syntheses of a series of fluorinated oxetane‑based building blocks, demonstrating that such compounds can be produced in quantities sufficient for medicinal chemistry campaigns and preclinical studies . While the specific compound is not detailed, the class of fluorinated oxetanes is shown to be scalable, and the described methods (nucleophilic substitution, deoxofluorination) are applicable to 3‑(2‑bromo‑1‑fluoroethyl)oxetane. This contrasts with many specialized fluorinated building blocks that remain confined to milligram‑scale academic syntheses.

Scalability
Data to verify
Gram-scale accessible via reported fluorinated oxetane class-level precedent.
Supports medicinal chemistry campaign supply.
Class-level inference; specific scalability data pending verification.
Process chemistry Scalability Fluorinated building blocks

Application Scenarios for 3-(2-Bromo-1-fluoroethyl)oxetane


Stereocontrolled Tetrasubstituted Fluoroalkene Synthesis

The fluorine‑directed oxetane ring‑opening (E/Z selectivity ≥89:11) enables the preparation of configurationally defined fluoroalkenes that serve as conformationally restricted analogs of nucleoside phosphates [1]. These fluoroalkene motifs are otherwise challenging to access with high geometric purity, and the orthogonally reactive bromine allows late‑stage installation of nucleobases or other pharmacophores [2].

pKa-Tuned Fluorinated Pharmacophore Assembly

The pKa‑lowering effect of fluorine (up to 3 units) makes 3‑(2‑bromo‑1‑fluoroethyl)oxetane a valuable building block for tuning the basicity of amine‑containing drug candidates [3]. This property is particularly beneficial in CNS‑targeted programs where reduced basicity improves brain penetration and minimizes hERG channel binding.

Orthogonal Functionalization for Library Synthesis

The combination of a bromine leaving group and a fluorine stereodirecting atom allows sequential diversification: first, nucleophilic displacement of bromine to introduce a desired functionality, followed by fluorine‑controlled ring‑opening to generate a geometrically defined alkene [2]. This orthogonal reactivity is ideal for high‑throughput library synthesis where diverse, stereochemically pure products are required.

Gram-Scale Supply for Lead Optimization

The demonstrated scalability of fluorinated oxetane building blocks to gram quantities supports the use of 3‑(2‑bromo‑1‑fluoroethyl)oxetane in late‑stage lead optimization, where multigram amounts are necessary for in vivo pharmacokinetic and efficacy studies.

Application
Selection Property
Validation Focus
Stereocontrolled Fluoroalkene Synthesis
Fluorine-directed E/Z selectivity
Geometric purity verification
pKa-Tuned Pharmacophore Assembly
Fluorine substitution pKa lowering
pKa measurement review
Orthogonal Library Synthesis
Orthogonal bromine/fluorine reactivity
Sequential functionalization review
Lead Optimization Supply
Gram-scale accessibility
Batch-to-batch supply review

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